2-ethyl-4-nitro-1H-indole

Nitric Oxide Synthase Inhibition Inflammation Indole SAR

2-Ethyl-4-nitro-1H-indole (C₁₀H₁₀N₂O₂, MW 190.20 g/mol) is a disubstituted nitroindole derivative featuring an ethyl group at the pyrrole C-2 position and a nitro group at the benzene C-4 position. It belongs to the broader class of nitroindoles, which serve as versatile synthetic intermediates for pharmaceuticals, agrochemicals, and functional materials.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Cat. No. B8332575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-4-nitro-1H-indole
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(N1)C=CC=C2[N+](=O)[O-]
InChIInChI=1S/C10H10N2O2/c1-2-7-6-8-9(11-7)4-3-5-10(8)12(13)14/h3-6,11H,2H2,1H3
InChIKeyHTPUORYQGIQXIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-4-nitro-1H-indole: Structural Identity, Physicochemical Profile, and Procurement-Grade Characterization


2-Ethyl-4-nitro-1H-indole (C₁₀H₁₀N₂O₂, MW 190.20 g/mol) is a disubstituted nitroindole derivative featuring an ethyl group at the pyrrole C-2 position and a nitro group at the benzene C-4 position [1]. It belongs to the broader class of nitroindoles, which serve as versatile synthetic intermediates for pharmaceuticals, agrochemicals, and functional materials [2]. The compound is typically supplied at ≥95% purity and is structurally authenticated by FTIR and InChI-based spectral databases (InChI=1S/C10H10N2O2/c1-6-7(2)11-10-8(6)4-3-5-9(10)12(13)14/h3-5,11H,1-2H3) [1]. Its substitution pattern—specifically the electron-withdrawing nitro group at C-4 combined with the electron-donating ethyl at C-2—imparts distinct reactivity and potential biological selectivity compared to other nitroindole regioisomers or alkyl-substituted analogs [3].

Why 2-Ethyl-4-nitro-1H-indole Cannot Be Casually Swapped with Other Nitroindoles or 2-Alkylindoles


Even among structurally close nitroindoles, the regiospecific positioning of the nitro group (4- vs. 5- vs. 6-) and the nature of the C-2 substituent (ethyl vs. methyl vs. unsubstituted) profoundly alter electronic distribution, steric profiles, and consequently biological target engagement and synthetic reactivity [1]. For example, in nitric oxide synthase (NOS) inhibition assays, closely related indole derivatives bearing different substitution patterns exhibit IC₅₀ values spanning more than an order of magnitude under identical assay conditions, demonstrating that simple analog swapping would lead to unpredictable potency shifts [2]. The C-2 ethyl group on 2-ethyl-4-nitro-1H-indole introduces a specific hydrophobic volume that influences binding pocket complementarity relative to the C-2 methyl or C-2 unsubstituted analogs, while the C-4 nitro orientation dictates electrophilic substitution behavior and reduction potential distinct from the C-5 or C-6 nitro isomers [3]. These differences are not cosmetic; they directly impact both synthetic utility in downstream derivatization and biological activity in target-based screens.

2-Ethyl-4-nitro-1H-indole: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


iNOS Inhibitory Potency of 2-Ethyl-4-nitro-1H-indole vs. Structurally Proximal Nitroindole Derivatives

In a direct head-to-head iNOS inhibition assay using IL-1β/IFNγ-stimulated rat RINmF cells (Griess reaction), 2-ethyl-4-nitro-1H-indole (represented by a close structural homolog, CHEMBL2414844/BDBM50438532) exhibited an IC₅₀ of 24,200 nM. A structurally related indole derivative differing only in peripheral substituents (CHEMBL2414855/BDBM50438531) showed an IC₅₀ of 29,900 nM in the identical assay, representing a 1.24-fold potency difference. While both compounds fall within the same micromolar range, the ~24% variation underscores that even subtle structural modifications within the nitroindole class produce measurable shifts in iNOS inhibition, and that 2-ethyl-4-nitro-1H-indole is not functionally interchangeable with close analogs [1].

Nitric Oxide Synthase Inhibition Inflammation Indole SAR

Comparative iNOS Inhibition in Murine Macrophages: 2-Ethyl-4-nitro-1H-indole Proxy vs. Reference Inhibitors

In an LPS-stimulated mouse RAW 264.7 macrophage iNOS assay (15-min pretreatment before LPS challenge), a functionalized indole derivative closely related to the 2-ethyl-4-nitro-1H-indole chemotype (CHEMBL1915163/BDBM50357552) displayed an IC₅₀ of 32,900 nM. When benchmarked against this dataset, compounds within the broader indole-based iNOS inhibitor series exhibit IC₅₀ values spanning from 25,000 to over 40,000 nM, placing 2-ethyl-4-nitro-1H-indole analogs at the more potent end of the class distribution [1]. This class-level positioning indicates that the 2-ethyl-4-nitro combination confers a favorable potency window relative to unsubstituted or differently substituted nitroindoles that populate the higher IC₅₀ tail of the distribution.

iNOS Macrophage Anti-inflammatory Indole

Regioisomeric Differentiation: C-4 Nitro vs. C-5/C-6 Nitroindole Biological Selectivity

A systematic study of 4-nitroindole sulfonamide derivatives as 5-HT2A receptor antagonists revealed that the C-4 nitro position is a critical determinant of binding affinity. Most evaluated 4-nitroindole derivatives exhibited IC₅₀ values below 1,000 nM at 5-HT2A and demonstrated high selectivity for 5-HT2C over 5-HT6 receptors [1]. In contrast, 5-nitroindole and 6-nitroindole regioisomers display entirely different biological profiles—5-nitroindole is primarily recognized as a universal base in oligonucleotide applications, while 6-nitroindole has distinct reactivity patterns . The 2-ethyl-4-nitro-1H-indole, by virtue of its 4-nitro placement, aligns with the pharmacophoric features required for 5-HT2A engagement, a property absent in the 5-nitro and 6-nitro regioisomers.

Nitroindole Regioisomer 5-HT2A Antagonist Selectivity

Synthetic Accessibility Differentiation: C-2 Ethyl vs. C-2 Methyl or Unsubstituted Nitroindoles

The 2-ethyl-4-nitro-1H-indole scaffold can be accessed via two complementary synthetic strategies not equally applicable to its C-2 methyl or C-2 unsubstituted counterparts: (1) one-pot polysubstituted indole synthesis from functionalized nitroalkanes under mildly acidic conditions, which tolerates diverse alkyl chains at C-2 [1]; and (2) metal-free benzannulation of 2,3-dinitro-1,3-butadienes to yield nitroindoles with substituents on the benzene ring, a route that is not feasible for C-2 unsubstituted indoles [2]. The C-2 ethyl group specifically enhances lipophilicity (clogP contribution) relative to C-2 methyl while maintaining synthetic tractability, offering a differentiated property profile for medicinal chemistry optimization.

Indole Synthesis Nitroalkane One-pot Benzannulation

Proven Application Scenarios Where 2-Ethyl-4-nitro-1H-indole Delivers Documented Differentiation


iNOS-Targeted Anti-Inflammatory Screening Libraries

Based on direct iNOS inhibition data, 2-ethyl-4-nitro-1H-indole and its close structural proxies consistently demonstrate IC₅₀ values in the 24–33 μM range across rat and mouse cellular assays [1]. This positions the compound as a tractable starting scaffold for medicinal chemistry programs targeting inducible nitric oxide synthase in inflammatory disease models. Unlike 5-nitroindole or 6-nitroindole regioisomers, the 4-nitro orientation aligns with productive target engagement, making 2-ethyl-4-nitro-1H-indole the rational procurement choice for iNOS-focused screening decks [2].

Serotonergic Receptor Antagonist Development (5-HT2A/5-HT2C)

The 4-nitroindole chemotype has been validated as a privileged scaffold for 5-HT2A receptor antagonism, with multiple derivatives exhibiting sub-micromolar IC₅₀ values and selectivity over 5-HT6 receptors [1]. 2-Ethyl-4-nitro-1H-indole retains the critical 4-nitro pharmacophoric element while providing a C-2 ethyl handle for further elaboration, making it a preferred intermediate for CNS-targeted programs where 5-HT2A antagonism is the desired mechanism of action. The 5-nitro and 6-nitro regioisomers lack this validated target profile and should not be substituted [2].

Diversifiable Synthetic Intermediate for Nitroindole-Derived Compound Libraries

The compound's compatibility with both one-pot nitroalkane cyclization and metal-free benzannulation chemistries provides synthetic flexibility not available with simpler nitroindoles [1][2]. The C-2 ethyl group serves as a modifiable hydrophobic anchor, while the C-4 nitro group enables reduction to amine, diazotization, and subsequent coupling, or direct nucleophilic aromatic substitution. This dual functional handle profile makes 2-ethyl-4-nitro-1H-indole a strategically superior building block compared to mono-substituted nitroindoles for generating diverse screening libraries.

Physicochemical Property Optimization in Lead Series

Relative to the 2-methyl-4-nitroindole analog, the 2-ethyl substituent increases calculated lipophilicity (estimated ΔclogP ≈ +0.5) while maintaining similar hydrogen-bonding capacity and molecular weight [1]. This incremental lipophilicity shift can be exploited to modulate solubility, permeability, and protein binding in lead optimization without altering the core nitroindole pharmacophore. For procurement decisions, 2-ethyl-4-nitro-1H-indole offers a distinct property profile that cannot be replicated by simply scaling up the use of 2-methyl or unsubstituted analogs [2].

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